
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Vue d'ensemble
Description
The compound 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline is a halogenated aniline derivative with potential applications in various fields, including materials science and pharmaceuticals. The presence of both chlorine and fluorine atoms suggests that it could be involved in the formation of coordination polymers and may exhibit interesting chemical reactivity due to the electron-withdrawing effects of these halogens.
Synthesis Analysis
The synthesis of related halogenated aniline derivatives has been explored in several studies. For instance, coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands were synthesized using conventional and sonochemical methods, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involved an intramolecular Friedel-Crafts cyclization of a related chloroaniline compound, suggesting that similar cyclization reactions might be applicable to this compound .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be complex, with potential for various intermolecular interactions. In the case of the related 4-fluoro-N-(2-pyridiylmethylene)-aniline, X-ray crystallography revealed the presence of H⋯H contacts, C–H⋯π, and C–H⋯X hydrogen bonding interactions, which are significant in determining the supramolecular architecture . Such analyses are crucial for understanding the molecular structure and potential binding properties of this compound.
Chemical Reactions Analysis
The reactivity of halogenated anilines can lead to a variety of chemical transformations. For example, the reaction of chlorinated cyclopentene and cyclohexene carbonitriles with aniline resulted in the substitution of chlorine by a phenylamino group . This indicates that the chlorine atom in this compound could undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines are influenced by their functional groups. The electrochemical properties of a related compound, the 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base, were determined by cyclic voltammetry, suggesting that electrochemical analysis could be a valuable tool for investigating the properties of this compound . Moreover, the antibacterial studies of the Schiff base against E. coli and S. aureus indicate that the compound and its derivatives could have biological activity, which may also be true for this compound .
Applications De Recherche Scientifique
Synthèse des pyridines fluorées
Les pyridines fluorées sont des composés d'un intérêt significatif en raison de leurs propriétés physiques, chimiques et biologiques uniques. La présence d'atomes de fluor, de substituants fortement électroattracteurs, confère à ces composés une basicité et une réactivité réduites par rapport à leurs analogues chlorés et bromés 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline peut servir de précurseur dans la synthèse de fluoropyridines, qui sont précieuses dans le développement de nouveaux produits agricoles avec des propriétés physiques et biologiques améliorées .
Radiobiologie et agents d'imagerie
En radiobiologie, la synthèse de pyridines substituées par 18 F est cruciale pour la radiothérapie locale du cancer. Ces composés sont des agents d'imagerie potentiels pour diverses applications biologiques. Le composé en question pourrait être utilisé dans la synthèse de telles fluoropyridines, contribuant au développement de nouveaux outils de diagnostic et d'agents thérapeutiques .
Chimie agricole
L'introduction d'atomes de fluor dans les structures principales est une modification courante dans la recherche de nouveaux produits agricoles. This compound pourrait être utilisé pour synthétiser des herbicides et des insecticides, en tirant parti de sa teneur en fluor pour améliorer les propriétés physiques, biologiques et environnementales de ces produits .
Développement pharmaceutique
Les atomes de fluor sont fréquemment incorporés dans les produits pharmaceutiques pour améliorer leur efficacité et leur stabilité. En tant que tel, This compound peut être un intermédiaire précieux dans la synthèse de médicaments contenant du fluor, contribuant à la découverte de nouveaux candidats médicamenteux .
Recherche antivirale
Les dérivés de l'indole, qui peuvent être synthétisés à partir de composés comme This compound, ont montré une large gamme d'activités biologiques, y compris des propriétés antivirales. Ces dérivés peuvent être conçus pour cibler divers virus à ARN et à ADN, offrant une voie pour le développement de nouveaux médicaments antiviraux .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466202 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213675-94-6 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

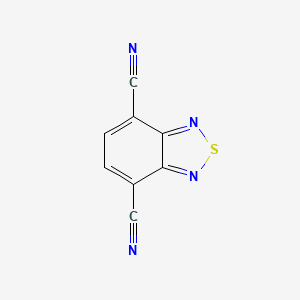
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)

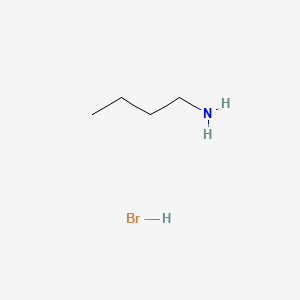

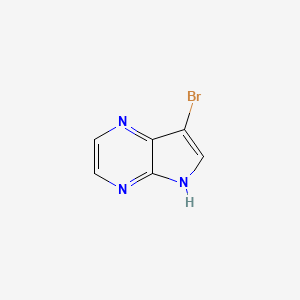

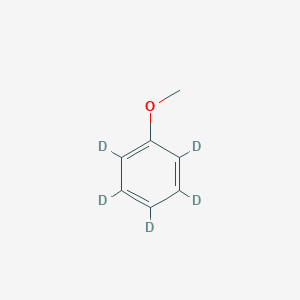
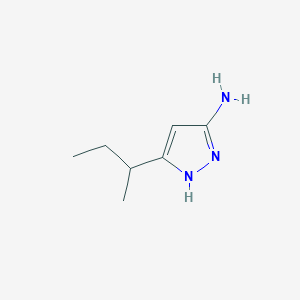

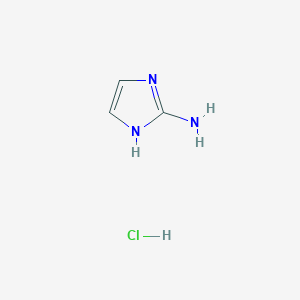


![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)